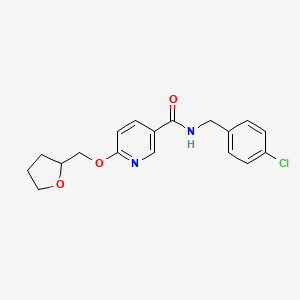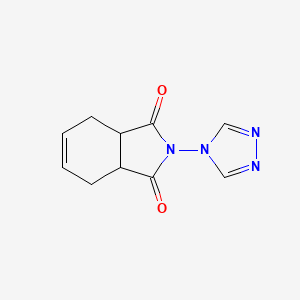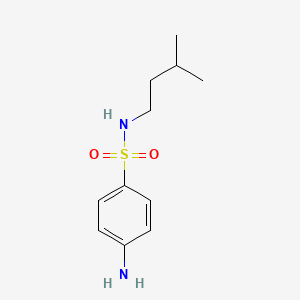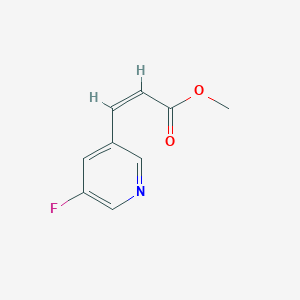![molecular formula C18H18N4O3 B2408593 4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-76-6](/img/structure/B2408593.png)
4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a dimethylamino group and an oxadiazole ring, which contributes to its distinct chemical behavior.
科学的研究の応用
4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
Target of Action
Compounds with similar structures, such as 4-(dimethylamino)pyridine (dmap), are widely used as nucleophilic catalysts .
Mode of Action
It’s worth noting that dmap and related structures are involved in reversible reactions with electrophiles . In the case of DMAP derivatives, there is a significant impact of temperature on the protonation degree .
Biochemical Pathways
Dmap and related structures are known to be involved in a variety of applications, including the synthesis of medium-sized bromo/iodo lactones and bromooxepanes .
Pharmacokinetics
For instance, the protonation degree of DMAP derivatives is significantly impacted by temperature .
Result of Action
It’s known that dmap and related structures can act as nucleophilic catalysts, suggesting that they may facilitate certain chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the protonation degree of DMAP derivatives, which may be structurally similar to this compound, is significantly impacted by temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as a reagent. The final step involves coupling the oxadiazole intermediate with the benzamide moiety under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products. Catalysts and solvents are selected to maximize efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions
4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Dimethylamine, other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
類似化合物との比較
Similar Compounds
- 4-(dimethylamino)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
- 4-(dimethylamino)-N-(5-(4-methoxyphenyl)-1,3,4-triazol-2-yl)benzamide
Uniqueness
Compared to similar compounds, 4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits unique properties due to the presence of the oxadiazole ring. This ring structure imparts distinct electronic and steric effects, influencing the compound’s reactivity and interaction with biological targets. Additionally, the methoxyphenyl group enhances its stability and solubility, making it a versatile compound for various applications.
特性
IUPAC Name |
4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-22(2)14-8-4-12(5-9-14)16(23)19-18-21-20-17(25-18)13-6-10-15(24-3)11-7-13/h4-11H,1-3H3,(H,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYYTGUQFQWKGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2408515.png)
![6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2408517.png)

![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2408519.png)





![N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2408528.png)

![5-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2408533.png)
